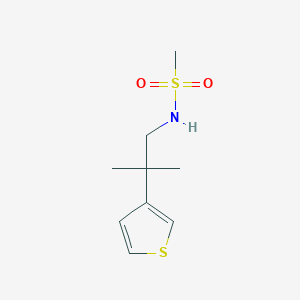

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, also known as MTPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Potassium Channel Blocking Activity

Research has highlighted the synthesis and evaluation of various methanesulfonamido compounds, including those with structural similarities to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, for their potential as class III antiarrhythmic agents. These compounds have shown the ability to block potassium channels, thereby extending the cardiac action potential duration without impacting cardiac muscle conduction velocity. This indicates their potential utility in treating arrhythmias. Compounds with specific modifications have demonstrated enhanced potassium channel blocking activity, suggesting a path for the development of new antiarrhythmic medications (Connors, Dennis, Gill, & Terrar, 1991).

Methane Sulfonic Acid Metabolism in Microorganisms

The metabolism of methane sulfonic acid and its analogues, closely related to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, has been studied in various microbial systems. For instance, certain anaerobic microbes are capable of converting volatile organic sulfur compounds, like methane thiol, into methane and carbon dioxide. This demonstrates the role of anaerobic environments in the biogeochemical cycling of sulfur compounds (Zinder & Brock, 1978). Additionally, the oxidation of methanesulfonic acid is initiated by methanesulfonate monooxygenase in certain methylotrophs, highlighting its role as a carbon and energy substrate for these organisms (Kelly & Murrell, 1999).

Molecular Studies and Structural Analysis

Detailed computational studies have been conducted on molecules structurally related to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, focusing on their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies provide insight into the electronic structure and reactivity of such compounds, which is crucial for understanding their biological activity and potential pharmaceutical applications (Karabacak, Cinar, & Kurt, 2010).

Drug Metabolism and Biocatalysis Applications

The application of biocatalysis in drug metabolism has been explored using compounds akin to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide. For example, the metabolism of a biaryl-bis-sulfonamide compound was studied using a microbial-based system to produce mammalian metabolites. This approach not only aids in understanding drug metabolism but also provides a method for generating metabolites for further study, indicating the potential of microbial systems in pharmaceutical research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S2/c1-9(2,7-10-14(3,11)12)8-4-5-13-6-8/h4-6,10H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEGRXBDIBOREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894821.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2894826.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2894827.png)

![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)

![3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894834.png)

![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)